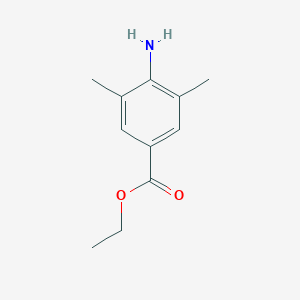

Ethyl 4-amino-3,5-dimethylbenzoate

概要

説明

Ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group, and the benzene ring is substituted with amino and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester typically involves the esterification of 4-amino-3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-amino-3,5-dimethylbenzoic acid+ethanolacid catalystbenzoic acid, 4-amino-3,5-dimethyl-, ethyl ester+water

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

化学反応の分析

Types of Reactions

Ethyl 4-amino-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

科学的研究の応用

Synthesis and Chemical Properties

Ethyl 4-amino-3,5-dimethylbenzoate can be synthesized through various methods, including esterification and reduction processes. One notable method involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with ethanol in the presence of reducing agents such as lithium aluminum hydride (LiAlH4) .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacology.

Antiviral Activity

Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. In one study, the compound was involved in the synthesis of advanced intermediates that showed promising antiviral activity .

Potential Anticancer Properties

The compound has also been explored for its potential anticancer properties. It serves as a precursor to compounds that demonstrate selective cytotoxicity against cancer cell lines, particularly when modified to enhance their biological activity .

Applications in Drug Development

This compound is utilized in the development of various pharmaceutical agents due to its structural versatility.

Case Study: Synthesis of Antagonists

In a study focused on opioid peptide-derived antagonists, this compound was converted into ethyl 4-iodo-3,5-dimethylbenzoate through a Sandmeyer reaction, which was then further processed to yield compounds with potential therapeutic benefits .

Data Tables

| Activity Type | Description |

|---|---|

| Antiviral | NNRTI for HIV treatment |

| Anticancer | Cytotoxic effects on cancer cell lines |

作用機序

The mechanism of action of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

類似化合物との比較

Similar Compounds

4-amino-3,5-dimethylbenzoic acid: The parent compound without the ester group.

Benzoic acid, 4-amino-, ethyl ester: A similar compound with different substitution patterns.

Benzoic acid, 3-amino-, ethyl ester: Another isomer with the amino group in a different position.

Uniqueness

Ethyl 4-amino-3,5-dimethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups on the benzene ring, along with the ester functionality, makes it a versatile compound for various applications.

生物活性

Ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with amino and methyl substitutions that enhance its lipophilicity and possibly its biological interactions. The structural characteristics contribute to its potential as a pharmacologically active compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further engage in biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, similar to other benzoic acid derivatives.

- Anticancer Potential : Some derivatives within this class have shown promise in anticancer studies, indicating that this compound may warrant exploration in cancer research .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Potential Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group and a quinoline structure | Antimalarial |

| Pyrimidine Derivatives | Various substitutions on pyrimidine rings | Anticancer |

| 3,5-Dimethylbenzoic Acid | Similar benzoic acid core without amino substitutions | Anti-inflammatory |

This table highlights the uniqueness of this compound while indicating pathways for research into similar bioactive molecules.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : In one study, this compound was synthesized and evaluated for its activity against HIV-1 reverse transcriptase. Modifications to its structure improved binding affinity and potency compared to earlier derivatives .

- Pharmacological Investigations : A study investigated the compound's interaction with various receptors and enzymes. Results indicated that the compound could inhibit certain pathways involved in inflammation and cellular proliferation .

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Research has shown that while some derivatives exhibit low toxicity in vitro, further studies are necessary to confirm these findings in vivo .

特性

IUPAC Name |

ethyl 4-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMKGDSDLYAIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184926 | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-47-4 | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。